6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The core structure is substituted at position 6 with a 4-chlorophenyl group and at position 2 with a 2-oxoethyl chain bearing a 4-pyridin-2-ylpiperazinyl moiety. This structural configuration confers unique physicochemical and pharmacological properties. The pyridin-2-ylpiperazine group is a critical pharmacophore, often associated with receptor-binding activity, particularly in neurological and anticancer targets . The 4-chlorophenyl substituent enhances lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-17-6-4-16(5-7-17)18-8-9-20(28)27(24-18)15-21(29)26-13-11-25(12-14-26)19-3-1-2-10-23-19/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTOMWFRZWFYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl moiety and a piperazine substituent, contributing to its pharmacological potential.
Pharmacological Activities
Research indicates that pyridazine and pyridazinone derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antiviral : Demonstrates activity against certain viral infections.
- Anti-inflammatory : Exhibits significant anti-inflammatory properties, potentially through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
- Analgesic : Shows potent analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the presence of the piperazine ring enhances its interaction with neurotransmitter receptors and enzymes involved in pain and inflammation pathways. Additionally, the chlorophenyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity | Notes |
|---|---|---|
| Chlorophenyl Group | Enhanced lipophilicity | Improves membrane permeability |
| Piperazine Substituent | Interaction with receptors | Modulates neurotransmitter activity |
| Carbonyl Group at C2 | Potential for enzyme inhibition | Involved in anti-inflammatory action |
Case Studies
- Analgesic Activity : In animal models, compounds structurally similar to this compound were tested for analgesic effects. Results indicated significant reduction in pain response compared to control groups, suggesting strong analgesic potential .
- Anti-inflammatory Studies : A study demonstrated that this compound effectively reduced inflammatory markers in induced models of inflammation. It was found to inhibit both COX and LOX pathways, leading to decreased production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyridazinone derivatives to highlight differences in substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures; †Predicted using cheminformatics tools.
Key Structural and Functional Differences
Substituent Impact on Lipophilicity: The target compound (LogP ~2.1) is less lipophilic than the indole-containing derivative (LogP 3.18, ), suggesting better aqueous solubility.
Biological Activity Trends :
- The indole-substituted analog () exhibits anti-inflammatory activity, likely due to indole’s role in cyclooxygenase inhibition .
- Triazolopyridazine derivatives () are structurally rigid, favoring kinase inhibition, but this activity remains untested in the target compound .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 6-(4-chlorophenyl)pyridazin-3(2H)-one with 2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone, following methods similar to and . In contrast, triazolopyridazine derivatives () require multi-step cyclization, reducing synthetic yield .
Q & A
Q. Methodological Insight :
- Use X-ray crystallography (as in ) to confirm stereochemistry.
- Density Functional Theory (DFT) calculations can predict electronic interactions between the chlorophenyl group and hydrophobic enzyme pockets .
Basic: What synthetic strategies are effective for preparing this pyridazinone derivative?
The synthesis typically involves:
Pyridazinone core formation via cyclization of diketones with hydrazines.
N-alkylation of the pyridazinone with a bromoacetamide intermediate containing the piperazine-pyridine substituent.
Suzuki coupling or nucleophilic aromatic substitution to introduce the 4-chlorophenyl group .
Q. Optimization Tips :
- Use microwave-assisted synthesis (e.g., 100°C, DMF, 30 min) to improve yield .
- Monitor reaction progress via HPLC-MS to detect intermediates .
Advanced: How can researchers optimize reaction conditions to minimize side products during synthesis?
Key variables include:
Q. Data-Driven Approach :
- Design a Box-Behnken experimental matrix to evaluate temperature, solvent, and catalyst ratios.
- Analyze purity via NMR and LC-HRMS to quantify side products .
Advanced: How should contradictory biological activity data be resolved?
For example, if a study reports both agonist and antagonist activity:
Validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH .
Dose-response curves : Use a 10-point dilution series to identify non-linear effects .
Molecular docking : Compare binding poses in different receptor conformations (e.g., active vs. inactive states) .
Q. Case Study :
- In , fluorophenyl derivatives showed variable kinase inhibition due to solvent-exposed vs. buried binding modes.
Advanced: What structure-activity relationship (SAR) trends are critical for modifying substituents?
- Chlorophenyl group : Replace with fluorophenyl to enhance metabolic stability while retaining lipophilicity .
- Piperazine moiety : Substitute with morpholine to reduce hERG channel liability .
- Pyridin-2-yl group : Introduce methyl groups at position 4 to sterically block CYP3A4 metabolism .
Q. Methodology :
- Use parallel synthesis to generate analogs with systematic substituent variations.
- Evaluate SAR via IC50 profiling against target enzymes .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for the pyridazinone core (δ 6.8–7.2 ppm) and piperazine protons (δ 3.2–3.8 ppm) .
- HRMS : Confirm molecular formula (C₂₁H₁₉ClN₄O₂ requires [M+H]⁺ 395.1178).
- XRD : Resolve crystal packing interactions (e.g., hydrogen bonds between pyridazinone and solvent) .
Advanced: How can computational modeling predict off-target interactions?
- Molecular Dynamics (MD) : Simulate binding to off-targets like serotonin receptors (5-HT₂A) using GROMACS .
- Pharmacophore screening : Use Schrödinger’s Phase to identify shared features with known toxicophores (e.g., phospholipidosis inducers) .
Advanced: What strategies are effective for target identification?
Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .
Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in cell lysates upon compound treatment .
Advanced: How can solubility challenges in in vitro assays be addressed?
- Co-solvent systems : Use 10% DMSO + 5% cyclodextrin in PBS to maintain solubility without disrupting cell membranes .
- Pro-drug design : Introduce a phosphate ester at the pyridazinone oxygen for enhanced aqueous solubility .
Advanced: What experimental designs are optimal for assessing in vivo efficacy?
- Randomized block design : Assign treatment groups to control for inter-animal variability (as in ).
- Pharmacokinetic parameters : Measure Cmax, Tmax, and AUC in rodent plasma via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
